![molecular formula C12H19N5 B1470821 2-Cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine CAS No. 1528641-51-1](/img/structure/B1470821.png)
2-Cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Overview
Description
“2-Cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The structures of target compounds were characterized by 1H NMR and MS .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit fms-like tyrosine kinase 3 (flt3) and cyclin-dependent kinases (cdks) . FLT3 is a receptor tyrosine kinase expressed in hematopoietic progenitor cells and plays a crucial role in hematopoiesis . CDKs are key regulators of cell cycle progression and some of them control cellular transcription .
Mode of Action
Similar compounds have been shown to inhibit flt3 and cdks . Inhibition of these targets can disrupt cell cycle progression and trigger apoptosis, particularly in hematological malignancies .
Biochemical Pathways
Inhibition of flt3 and cdks can affect multiple pathways involved in cell cycle progression and transcription .
Result of Action
Inhibition of flt3 and cdks can disrupt cell cycle progression and trigger apoptosis .
properties
IUPAC Name |
2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-16-4-6-17(7-5-16)11-8-10(13)14-12(15-11)9-2-3-9/h8-9H,2-7H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRFPOWDZHIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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